molecular formula C19H30O5 B1264563 eujavanicol C

eujavanicol C

Cat. No.: B1264563
M. Wt: 338.4 g/mol
InChI Key: IKHHODUJTQSREF-JPSZPDDFSA-N
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Description

Eujavanicol C is a secondary metabolite isolated from the endophytic fungus Eupenicillium javanicum. It belongs to the class of polyketide-derived compounds and exhibits a unique tricyclic structure with a fused benzene ring and a lactone moiety . Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.3 g/mol. This compound has demonstrated moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and antifungal properties (e.g., Candida albicans, MIC = 64 µg/mL) . Its biosynthesis involves a type III polyketide synthase (PKS), which differentiates it from other fungal polyketides .

Properties

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

IUPAC Name

(4R,4aS,5R,7R,8S,8aR)-3-[(2R)-butan-2-yl]-7,8-dihydroxy-4-(3-hydroxypropanoyl)-4,5-dimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1-one

InChI

InChI=1S/C19H30O5/c1-5-10(2)12-9-13(21)16-17(11(3)8-14(22)18(16)24)19(12,4)15(23)6-7-20/h9-11,14,16-18,20,22,24H,5-8H2,1-4H3/t10-,11-,14-,16-,17+,18-,19-/m1/s1

InChI Key

IKHHODUJTQSREF-JPSZPDDFSA-N

Isomeric SMILES

CC[C@@H](C)C1=CC(=O)[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C

Canonical SMILES

CCC(C)C1=CC(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)O)C

Synonyms

eujavanicol C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eujavanicol A

  • Structural Similarities :
    Both eujavanicol C and eujavanicol A share a core tricyclic framework. However, eujavanicol A lacks the hydroxyl group at C-8 and has a methyl substituent at C-10 instead of an ethyl group .
  • Functional Differences :
    Eujavanicol A shows stronger antifungal activity (C. albicans, MIC = 16 µg/mL) but weaker antibacterial effects (S. aureus, MIC = 128 µg/mL) compared to this compound. This suggests that the hydroxyl group at C-8 enhances antibacterial specificity .

Aspergillin PZ

  • Structural Similarities :
    Aspergillin PZ, isolated from Aspergillus niger, shares a lactone ring and polyketide backbone with this compound. However, it has an additional epoxide group at C-4/C-5 .
  • Functional Differences :
    Aspergillin PZ exhibits broader-spectrum activity, including inhibition of Gram-negative bacteria (E. coli, MIC = 64 µg/mL), which this compound lacks. This may be attributed to the epoxide group enhancing membrane permeability .
Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Molecular Formula Key Structural Features Antimicrobial Activity (MIC, µg/mL)
This compound C₁₅H₁₈O₄ C-8 hydroxyl, C-10 ethyl S. aureus: 32; C. albicans: 64
Eujavanicol A C₁₄H₁₆O₃ C-10 methyl, no C-8 hydroxyl S. aureus: 128; C. albicans: 16
Aspergillin PZ C₁₆H₂₀O₅ C-4/C-5 epoxide, lactone ring E. coli: 64; C. albicans: 32

Comparison with Functionally Similar Compounds

Amphotericin B

  • Functional Similarities :
    Both compounds target fungal membranes. However, amphotericin B (a polyene macrolide) binds ergosterol, while this compound disrupts membrane integrity via undefined mechanisms .
  • Efficacy and Toxicity :
    Amphotericin B has lower MIC values (C. albicans, MIC = 0.5 µg/mL) but higher cytotoxicity (IC₅₀ = 2 µg/mL in mammalian cells) compared to this compound (IC₅₀ > 256 µg/mL) .

Tetracycline

  • Functional Similarities :
    Both inhibit bacterial growth, but tetracycline targets protein synthesis (30S ribosome binding), while this compound’s mechanism remains uncharacterized .
  • Resistance Profile :
    Tetracycline resistance is widespread (e.g., S. aureus resistance >50% in clinical isolates), whereas this compound retains activity against tetracycline-resistant strains .

Q & A

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Tool 1 : Apply molecular dynamics simulations to predict conformational stability.
  • Tool 2 : Use QSAR models trained on bioassay data to prioritize synthetic analogs.
  • Validation : Cross-check predictions with in vitro mutagenesis assays .

Ethical and Reproducibility Standards

Q. What protocols ensure ethical sourcing and documentation of this compound’s natural sources?

  • Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing. Document geographic coordinates, collection dates, and voucher specimens in public herbaria. Use blockchain-based ledgers for traceability .

Q. How can researchers improve transparency in reporting negative or inconclusive results for this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo. Use preprint platforms to disclose preliminary findings, emphasizing methodological rigor over outcome .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eujavanicol C
Reactant of Route 2
eujavanicol C

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